- Stereoselective total synthesis of (±)-vindeburnol and (±)-16-epi-vindeburnol, Chemical Communications (Cambridge, 2021, 57(88), 11669-11672
Cas no 96184-81-5 (4-Oxocyclohexanecarbaldehyde)
4-Oxocyclohexanecarbaldehyde structure
Product Name:4-Oxocyclohexanecarbaldehyde
Numero CAS:96184-81-5
MF:C7H10O2
MW:126.153102397919
MDL:MFCD04972553
CID:61833
PubChem ID:11170973
Update Time:2024-10-25
4-Oxocyclohexanecarbaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclohexanone-4-carboxaldehyde
- 4-Oxocyclohexanecarboxyaldehyde
- 4-Formylcyclohexanone
- 4-Oxocyclohexanecarbaldehyde
- 4-OXO-CYCLOHEXANECARBOXALDEHYDE
- 4-OXO-CYCLOHEXANECARBOXYALDEHYDE
- (+/-)-cyclohexanone-4-carboxaldehyde
- 1-formyl-4-oxocyclohexane
- 4-Oxo-cyclohexancarbaldehyd
- 4-oxo-cyclohexanecarbaldehyde
- Cyclohexanecarboxaldehyde,4-oxo-(9CI)
- 4-oxocyclohexane-1-carbaldehyde
- CYCLOHEXANECARBOXALDEHYDE, 4-OXO-
- PubChem2083
- Cyclohexanone-4-carbaldehyde
- SFNKUFOBKQJUEB-UHFFFAOYSA-N
- 6740AC
- FCH849710
- VZ31621
- AB21200
- AB0100261
- AX8099795
- 184O815
- 4-Oxocyclohexanecarboxaldehyde (ACI)
-
- MDL: MFCD04972553
- Inchi: 1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2
- Chiave InChI: SFNKUFOBKQJUEB-UHFFFAOYSA-N
- Sorrisi: O=CC1CCC(=O)CC1
Proprietà calcolate
- Massa esatta: 126.06800
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 9
- Conta legami ruotabili: 1
- Complessità: 119
- Superficie polare topologica: 34.1
Proprietà sperimentali
- Densità: 1.151
- Punto di ebollizione: 223 ºC
- Punto di infiammabilità: 81 ºC
- PSA: 34.14000
- LogP: 0.94460
4-Oxocyclohexanecarbaldehyde Dati doganali
- CODICE SA:2914400090
- Dati doganali:
Codice doganale cinese:
2914400090Panoramica:
2914400090 Altri alcoli chetonici e aldeidi chetonici. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
2914400090 altri chetoni-alcoli e chetoni-aldeide. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
4-Oxocyclohexanecarbaldehyde Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM128478-1g |
4-oxocyclohexane-1-carbaldehyde |
96184-81-5 | 95% | 1g |
$337 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FK068-250mg |
4-Oxocyclohexanecarbaldehyde |
96184-81-5 | 95+% | 250mg |
1580CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FK068-100mg |
4-Oxocyclohexanecarbaldehyde |
96184-81-5 | 95+% | 100mg |
657CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O839440-100mg |
4-Oxocyclohexanecarbaldehyde |
96184-81-5 | 95% | 100mg |
844.20 | 2021-05-17 | |
| Fluorochem | 223782-250mg |
Cyclohexanone-4-carboxaldehyde |
96184-81-5 | 95% | 250mg |
£118.00 | 2022-02-28 | |
| Fluorochem | 223782-1g |
Cyclohexanone-4-carboxaldehyde |
96184-81-5 | 95% | 1g |
£298.00 | 2022-02-28 | |
| Apollo Scientific | OR939610-250mg |
Cyclohexanone-4-carboxaldehyde |
96184-81-5 | 97+% | 250mg |
£63.00 | 2024-05-23 | |
| Apollo Scientific | OR939610-1g |
Cyclohexanone-4-carboxaldehyde |
96184-81-5 | 97+% | 1g |
£247.00 | 2024-05-23 | |
| abcr | AB444257-250 mg |
4-Oxocyclohexanecarbaldehyde; . |
96184-81-5 | 250MG |
€252.30 | 2022-03-24 | ||
| abcr | AB444257-1 g |
4-Oxocyclohexanecarbaldehyde; . |
96184-81-5 | 1g |
€559.20 | 2022-03-24 |
4-Oxocyclohexanecarbaldehyde Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Trimethylamine ; -78 °C → rt
1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Trimethylamine ; -78 °C → rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Preparation of heterocyclic compounds containing basic group as CXCR4 antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: Nitric acid , Sodium, [μ13-[1,15-bis[[di(hydroxy-κO:κO)phenylsilyl]oxy-κO]-1,3,5,7,9,11,13,15-… Solvents: Acetonitrile
Riferimento
- A heterometallic (Fe6Na8) cage-like silsesquioxane: synthesis, structure, spin glass behavior and high catalytic activity, RSC Advances, 2016, 6(53), 48165-48180
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Water ; reflux
1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, tetrafluoroborate(1-) (1:1) ; 10 h, reflux
1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, tetrafluoroborate(1-) (1:1) ; 10 h, reflux
Riferimento
- Method for preparing cyclohexyl formaldehyde by ionic liquid catalysis, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Methanol Solvents: Methanol
Riferimento
- Chemistry of enol ethers. LXXXVI. Diels-Alder reaction of 2-(trimethylsiloxy)-1,3-dienes with α,β-unsaturated aldehydes. 1-Formyl-4-(trimethylsiloxy)-3-cyclohexenes and 1-formyl-4-oxocyclohexanes, Zhurnal Organicheskoi Khimii, 1988, 24(11), 2309-15
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, rt
Riferimento
- Preparation of arylfuranone derivatives for use as antifibrotic agents, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Propanal , Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 1 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
Riferimento
- Preparation of nitrogen-containing bicyclic compounds, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Nickel bromide (NiBr2), trihydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Ethyl acetate ; 10 min, rt
1.2 Reagents: 2,6-Lutidine , Diphenylsilane Catalysts: Dimethyl dicarbonate , Zinc Solvents: Ethyl acetate ; 15 min, rt; 24 h, 40 °C; cooled
1.2 Reagents: 2,6-Lutidine , Diphenylsilane Catalysts: Dimethyl dicarbonate , Zinc Solvents: Ethyl acetate ; 15 min, rt; 24 h, 40 °C; cooled
Riferimento
- Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes, Organic Letters, 2019, 21(19), 7804-7808
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Riferimento
- Synthesis of biological activities of tetrahydroquinazoline analogs of aminopterin and methotrexate, Journal of Heterocyclic Chemistry, 1995, 32(1),
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
Riferimento
- Improvement of a stereoselective biocatalytic synthesis by substrate and enzyme engineering: 2-hydroxy-(4'-oxocyclohexyl)acetonitrile as the model, Chemistry - A European Journal, 2008, 14(36), 11415-11422
4-Oxocyclohexanecarbaldehyde Raw materials
- 8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane
- 4-oxocyclohexane-1-carboxylic acid
- 4-(Hydroxymethyl)cyclohexanone
- 4-TRIMETHYLSILANYLOXY-CYCLOHEX-3-ENE-CARBALDEHYDE
- Methylcyclohexane
- 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
4-Oxocyclohexanecarbaldehyde Preparation Products
- 4-Oxocyclohexanecarbaldehyde (96184-81-5)
- 3-oxocyclohexane-1-carbaldehyde (69814-26-2)
- cis-4-Methylcyclohexanol (7731-28-4)
- cis-3-methylcyclohexan-1-ol (5454-79-5)
- trans-3-methylcyclohexan-1-ol (7443-55-2)
- cis-2-Methylcyclohexanol (7443-70-1)
- cyclohexanecarbaldehyde (2043-61-0)
- 1-Methylcyclohexanol (590-67-0)
- Cyclohexanemethanol (100-49-2)
- trans-4-Methylcyclohexanol (7731-29-5)
- 2-oxocyclohexanecarbaldehyde (1193-63-1)
- trans-2-Methylcyclohexanol (7443-52-9)
4-Oxocyclohexanecarbaldehyde Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:96184-81-5)4-Oxocyclohexanecarbaldehyde
Numero d'ordine:A11197
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 21:23
Prezzo ($):452.0
Email:sales@amadischem.com
4-Oxocyclohexanecarbaldehyde Letteratura correlata
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Related Categories
- Solventi e Chimici organici Composti organici Composti organici di ossigeno composti organossigenati Chetoni,
- Solventi e Chimici organici Composti organici Composti organici di ossigeno composti organossigenati Composti carbonilici Chetoni,
- Solventi e Chimici organici Composti organici Aldeide/cheto
96184-81-5 (4-Oxocyclohexanecarbaldehyde) Prodotti correlati
- 53288-40-7(Cyclohexanone, 2,5-dimethyl-, trans-(+)-)
- 50615-08-2(Cyclohexanone, 2,2'-butylidenebis-)
- 20474-48-0(3-Pentanone, 2-cyclohexyl-4-methyl-)
- 199188-13-1(Tricyclo[5.3.1.13,9]dodecane-2,8-dione, 5-methyl-)
- 26854-21-7(Naphthalenone, octahydro-)
- 26451-31-0(Tricyclo[3.3.1.13,7]decanone, 4-methyl-)
- 3313-60-8(Cyclohexanone, 2-heptyl-4-methyl-)
- 52690-71-8([1,1'-Bicyclohexyl]-2,2'-dione, (R*,S*)-)
- 264208-61-9(Cyclohexanone, 3-(1-methyl-2-oxobutyl)-)
- 56620-97-4(Cyclohexanone, 3-butyl-2-methyl-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96184-81-5)4-Oxocyclohexanecarbaldehyde
Purezza:99%
Quantità:5g
Prezzo ($):452.0